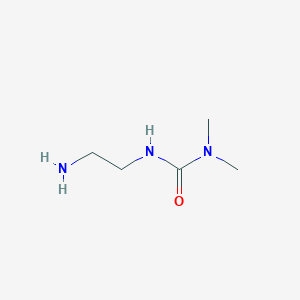

3-(2-Aminoethyl)-1,1-dimethylurea

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-8(2)5(9)7-4-3-6/h3-4,6H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPUNHXBIPTIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606494 | |

| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72080-85-4 | |

| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 2 Aminoethyl 1,1 Dimethylurea

Established Synthetic Routes to 3-(2-Aminoethyl)-1,1-dimethylurea and Related Structures

The traditional synthesis of asymmetrically substituted ureas, including structures analogous to this compound, has relied on several foundational reaction types. These methods, while effective, often involve harsh conditions or hazardous reagents.

Direct Urea-Amine Condensation Approaches

The direct reaction between a urea (B33335) and an amine, known as transamidation, represents a straightforward approach to synthesizing substituted ureas. In the context of this compound, this would theoretically involve the reaction of 1,1-dimethylurea (B72202) with ethylenediamine (B42938). However, these reactions often require elevated temperatures to proceed. nih.gov For instance, the synthesis of N,N-dimethylurea itself can be achieved by reacting dimethylamine (B145610) with urea under pressure and at temperatures between 110° and 150° C. google.com

The reaction mechanism can proceed through two primary pathways: the in-situ formation of isocyanic acid from urea decomposition, which then reacts with the amine, or through urea hydrolysis followed by reaction with the amine. nih.gov The isocyanate pathway is generally considered dominant in the absence of a catalyst. nih.gov Achieving selectivity in such reactions, especially with a diamine like ethylenediamine, can be challenging, potentially leading to mixtures of products. The process often requires an excess of the amine reactant to drive the reaction towards the desired product. nih.govgoogle.com

Utilization of Amine Precursors in Urea Bond Formation

The formation of the urea bond can also be accomplished using various amine precursors. A classic example is the Hofmann rearrangement, which converts a primary amide into a primary amine via an isocyanate intermediate. This intermediate can be trapped in situ with another amine to form an unsymmetrical urea. nih.gov For example, a primary amide can react with an oxidant like diacetoxyiodobenzene (B1259982) in the presence of an amine to yield a trisubstituted urea. nih.gov

Another strategy involves the Curtius rearrangement, where a carboxylic acid is converted into an isocyanate. organic-chemistry.orgcommonorganicchemistry.com This isocyanate can then be reacted with an amine to form the desired urea. This method is particularly useful when the starting material is a carboxylic acid rather than an amine. commonorganicchemistry.comresearchgate.net The reaction of an amine with a reactive carbamate (B1207046), such as an isopropenyl carbamate, offers a clean and irreversible route to unsymmetrical ureas, avoiding the formation of symmetrical byproducts. commonorganicchemistry.comresearchgate.net

| Precursor Type | Reaction Name | Description |

| Primary Amide | Hofmann Rearrangement | A primary amide is converted to an isocyanate intermediate, which is then trapped by an amine to form a urea. nih.gov |

| Carboxylic Acid | Curtius Rearrangement | A carboxylic acid is transformed into an isocyanate, which subsequently reacts with an amine to yield a urea. organic-chemistry.orgcommonorganicchemistry.com |

| Amine | Reaction with Carbamate | An amine reacts with a reactive carbamate (e.g., isopropenyl carbamate) to form an unsymmetrical urea. commonorganicchemistry.comresearchgate.net |

Strategies Involving Isocyanate Intermediates

The most common and versatile method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. wikipedia.orgnih.govacs.org To produce this compound, one could theoretically react N,N-dimethylcarbamoyl chloride with ethylenediamine or, more selectively, react dimethylamine with 2-isocyanatoethan-1-amine.

Isocyanates are typically generated from primary amines by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.govwikipedia.org The isocyanate is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the stable urea linkage. nih.gov While this method is widely employed, the high toxicity of phosgene and many isocyanates is a significant drawback. nih.govwikipedia.org

The Staudinger–aza-Wittig reaction provides an alternative route to isocyanates from azides and carbon dioxide, avoiding the use of phosgene. beilstein-journals.org This method involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an iminophosphorane, which then reacts with carbon dioxide to generate the isocyanate. beilstein-journals.org

Advanced Synthetic Strategies for Asymmetrical Urea Derivatives

Driven by the need for safer and more sustainable chemical processes, significant research has focused on developing advanced synthetic strategies for asymmetrical ureas that avoid hazardous reagents and incorporate catalytic methods.

Phosgene-Free and Environmentally Conscious Methodologies

The development of phosgene-free synthetic routes is a major goal in green chemistry. rsc.orgresearchgate.net One of the most prominent phosgene substitutes is N,N'-carbonyldiimidazole (CDI). nih.govacs.org CDI is a stable, crystalline solid that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to produce an unsymmetrical urea without generating corrosive byproducts. nih.govacs.org

Other alternatives to phosgene include the use of carbon monoxide (CO) or carbon dioxide (CO2) as the carbonyl source. nih.govacs.orgrsc.org Oxidative carbonylation of amines using CO in the presence of a catalyst can produce ureas, though it can sometimes lead to mixtures of products. nih.gov The use of CO2 is particularly attractive as it is an abundant, non-toxic, and renewable C1 source. organic-chemistry.orgacs.org The reaction of amines with CO2 can form carbamic acids in situ, which can then be dehydrated to form isocyanates and subsequently ureas. acs.org

| Phosgene Substitute | Description | Advantage |

| N,N'-Carbonyldiimidazole (CDI) | A solid, safer alternative that activates amines for urea formation. nih.govacs.org | Avoids toxic phosgene and chlorinated byproducts. nih.gov |

| Carbon Monoxide (CO) | Used in catalytic oxidative carbonylation of amines. nih.gov | Good atom economy. nih.gov |

| Carbon Dioxide (CO2) | Reacts with amines to form carbamic acids, which can be converted to ureas. organic-chemistry.orgacs.org | Abundant, non-toxic, and renewable. organic-chemistry.orgacs.org |

Catalytic Approaches in Urea Synthesis

Catalysis plays a crucial role in modern urea synthesis, enabling milder reaction conditions and improved efficiency. numberanalytics.com Various transition metal catalysts, including those based on palladium, copper, rhodium, and ruthenium, have been employed. nih.govnih.govgoogle.com

For instance, palladium-catalyzed carbonylation of amines with CO is a well-established method. nih.gov More recently, bimetallic catalytic systems, such as a cobalt/copper system, have been developed for the direct carbonylative synthesis of unsymmetrical ureas from a mixture of primary and secondary amines. nih.gov This approach allows for selective cross-coupling to form the desired asymmetrical product. nih.gov

Copper-catalyzed reactions have also shown promise. One method involves the reaction of aryl isocyanides with O-benzoyl hydroxylamines in the presence of a copper salt to generate unsymmetrical ureas under mild conditions. nih.gov Additionally, the synthesis of dihydropyrimidinones, a class of cyclic ureas, has been efficiently catalyzed by simple phosphate (B84403) fertilizers like mono-ammonium phosphate (MAP) and di-ammonium phosphate (DAP) in a one-pot, three-component reaction. dergipark.org.tr Electrocatalytic and biocatalytic methods for urea synthesis are also emerging fields of research, aiming for even more sustainable production routes. numberanalytics.comchemicalprocessing.commdpi.com

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for the production of chemical compounds, offering advantages such as enhanced safety, better heat and mass transfer, and potential for automation and scale-up. For the synthesis of unsymmetrical ureas like this compound, continuous flow processes provide a robust platform.

A common approach involves the reaction of an isocyanate intermediate with an amine in a flow reactor. For instance, a continuous-flow system using sequential microreactors has been developed for the synthesis of nonsymmetrically substituted ureas. acs.org This process typically starts from a protected amine, which is converted to an isocyanate in the first microreactor, followed by reaction with a second amine in another reactor to form the urea derivative. acs.org The use of in-line analytical techniques, such as FT-IR, allows for real-time monitoring of the reaction, including the formation of the critical isocyanate intermediate, enabling precise control and optimization of reagent ratios. acs.org

Another advanced continuous flow method for producing non-symmetrical ureas utilizes carbon dioxide (CO2) as a C1 building block. vapourtec.comresearchgate.net This technique is based on a Staudinger/aza-Wittig reaction sequence. researchgate.net In this setup, an azide and an amine are introduced into a flow system, where the reaction with a phosphine and CO2 gas under controlled flow rates and pressure leads to the formation of the urea functional group. researchgate.net This method has been successfully used to synthesize a library of alkyl/alkyl, alkyl/aryl, and aryl/aryl ureas. vapourtec.comresearchgate.net

The basic components of a laboratory-scale continuous-flow system for such syntheses include syringe or HPLC pumps to drive the reactant solutions, reactor coils where the reaction occurs, and a back pressure regulator to maintain the desired pressure. mit.edu For more complex setups, static mixers can be employed to ensure efficient mixing of reactants, and packed bed reactors can be used to facilitate reactions with solid-supported reagents or catalysts. mit.edu Intermediate purification can be achieved using in-line liquid-liquid separators. mit.edu

Table 1: General Parameters for Continuous Flow Synthesis of Unsymmetrical Ureas

| Parameter | Description | Typical Values/Conditions | Source(s) |

| Reactors | Microreactors, coiled tubing (e.g., PFA, stainless steel) | 1-20 mL volume | acs.orgresearchgate.netmit.edu |

| Pumps | Syringe pumps, HPLC pumps | Flow rates: 0.1 - 10 mL/min | mit.edu |

| Temperature | Controlled via heating/cooling baths or modules | 25 - 150 °C | acs.orgresearchgate.netgoogle.com |

| Pressure | Maintained by a back pressure regulator | 1 - 10 bar | researchgate.net |

| Residence Time | Determined by reactor volume and flow rate | A few minutes to an hour | acs.orgmit.edu |

| Monitoring | In-line analytics (e.g., FT-IR, UV-Vis) | Real-time data acquisition | acs.org |

This table presents generalized data for the continuous flow synthesis of unsymmetrical ureas and is not specific to this compound.

Stereoselective Synthesis of Chiral Urea Analogues (if applicable)

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for creating chiral analogues, which can be of significant interest in medicinal chemistry and materials science. Chiral ureas can be synthesized using various asymmetric catalytic methods.

One approach involves the use of chiral catalysts to control the enantioselectivity of the reaction. For example, chiral ureas derived from quinine (B1679958) have been used to catalyze the highly enantioselective addition of aryl amines to isatin-derived ketimines, producing acyclic N,N'-acetals with high yields and enantiomeric excesses (76-96% ee). nih.gov This demonstrates the potential of chiral urea-based catalysts in asymmetric synthesis. nih.gov

The synthesis of chiral amines, which can serve as precursors for chiral ureas, has been extensively studied. Transition metal-catalyzed asymmetric hydrogenation (AH) of imines, enamines, and N-heteroarenes is a powerful method for producing chiral amines with high enantioselectivity. nih.gov A wide array of chiral phosphorus ligands has been developed for this purpose. nih.gov

Furthermore, bioinspired stereoselective synthesis has been employed to create chiral tetrahydrofurans from unprotected chiral diols. elsevierpure.com This approach relies on the chemoselective formation of a stabilized carbocation and subsequent stereoselective cyclization, governed by the inherent stereochemistry of the starting material. elsevierpure.com Such principles of stereocontrol can be adapted for the synthesis of complex chiral molecules containing urea moieties.

For the synthesis of chiral polyurea nanocapsules, an interfacial polyaddition reaction between a diisocyanate and chiral lysine (B10760008) enantiomers has been developed. elsevierpure.com This method allows for the formation of chiral nanostructures with potential applications in drug delivery. elsevierpure.com The stereochemistry of the lysine monomer dictates the chirality of the resulting polyurea shell. elsevierpure.com

Table 2: Examples of Chiral Catalysts and Auxiliaries in Stereoselective Synthesis

| Catalyst/Auxiliary Type | Example | Application | Source(s) |

| Chiral Urea Catalyst | Quinine-derived urea | Enantioselective addition of amines to ketimines | nih.gov |

| Chiral Phosphorus Ligands | Phosphino-oxazolines, P-stereogenic phosphines | Asymmetric hydrogenation of imines and enamines | nih.gov |

| Chiral Pool Starting Material | Garner's aldehyde | Stereoselective synthesis of amino acids | thieme-connect.com |

| Chiral Monomers | L- or D-lysine | Synthesis of chiral polyurea nanocapsules | elsevierpure.com |

This table provides examples of stereoselective synthesis strategies that could be applied to generate chiral analogues of this compound.

Optimization of Reaction Conditions and Yield for Urea Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired urea product while minimizing side reactions and waste. Key parameters that are typically optimized include temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts.

For the synthesis of unsymmetrical ureas, methods that avoid hazardous reagents like phosgene and isocyanates are preferred. An efficient and environmentally friendly method involves the use of carbamates as starting materials. thieme-connect.comresearchgate.net The reaction of an N-alkyl carbamate with an amine in the presence of a base can produce unsymmetrical ureas in good to excellent yields. researchgate.netmdpi.com The optimization of this reaction has shown that the choice of base and solvent is crucial. For example, the use of an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in triethylamine (B128534) as a solvent at reflux has been found to give very good yields. researchgate.net

The yield of unsymmetrical ureas can also be influenced by the electronic nature of the substituents on the reacting amines. researchgate.net Electron-donating groups on an aromatic amine generally lead to higher yields, while electron-withdrawing groups can result in lower yields. researchgate.net For the synthesis of N,N-dimethylurea, reacting dimethylamine and urea in a neat mixture under autogenous pressure and anhydrous conditions at temperatures between 110°C and 150°C has been reported. google.com A molar ratio of at least 2:1 of dimethylamine to urea is recommended to achieve good conversion. google.com

In a novel approach for synthesizing unsymmetrical ureas, the coupling of amides and amines is mediated by a hypervalent iodine reagent, PhI(OAc)2. njit.edu This method avoids the need for metal catalysts and high temperatures. njit.edu The yields in this reaction are dependent on the nature of both the primary amide and the amine. Primary amines with alkyl substituents have been shown to give relatively high yields (58-68%). njit.edu

Table 3: Factors Affecting Yield in Unsymmetrical Urea Synthesis

| Factor | Effect on Yield | Example | Source(s) |

| Base | Can significantly improve reaction rate and yield. | Use of DABCO in triethylamine for carbamate-amine coupling. | researchgate.net |

| Solvent | Affects solubility of reactants and reaction kinetics. | Triethylamine as both solvent and base. | researchgate.net |

| Temperature | Higher temperatures can increase reaction rate but also lead to side products. | Refluxing for carbamate-amine coupling; 125-130 °C for dimethylamine-urea reaction. | google.comresearchgate.net |

| Reactant Stoichiometry | Excess of one reactant can drive the reaction to completion. | Molar ratio of dimethylamine to urea of 2.5:1 to 3.0:1. | google.com |

| Substituent Effects | Electronic properties of substituents on amines influence reactivity. | Electron-donating groups on aniline (B41778) increase yield. | researchgate.net |

This table summarizes general findings on optimizing reaction conditions for unsymmetrical urea synthesis and is not specific to this compound.

Isolation and Purification Techniques for Urea Compounds

The isolation and purification of the target urea compound from the reaction mixture are essential steps to obtain a product of high purity. Common techniques include crystallization, chromatography, and extraction.

Crystallization is a widely used method for purifying solid urea derivatives. youtube.com The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. wikipedia.org For ureas, a mixed solvent system is sometimes necessary if a single solvent does not meet these criteria. wikipedia.org The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. wikipedia.org If impurities are insoluble in the hot solvent, a hot filtration step can be performed. wikipedia.org Urea extraction crystallization is a specific technique used to separate linear paraffins from hydrocarbon mixtures by forming urea-n-paraffin clathrates. researchgate.net The urea forms a hexagonal crystal structure with channels that include the n-paraffins, which can then be separated by filtration. researchgate.net

Chromatography is another powerful purification technique. For urea compounds, which are often polar, normal-phase or reversed-phase chromatography can be employed. aidic.it In some cases, purification can be achieved by simple column chromatography. aidic.it For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be used. chemicalbook.com Ion-exchange chromatography can also be utilized for the separation of proteins and peptides, and the addition of urea to the mobile phase has been shown to improve the purity and resolution of the separation. google.com

Extraction and washing are often the initial steps in the work-up procedure. After the reaction is complete, the mixture is typically quenched and extracted with an appropriate organic solvent. The organic layer is then washed with aqueous solutions (e.g., brine, dilute acid, or base) to remove inorganic salts and other water-soluble impurities. The purified product is then obtained by evaporating the solvent.

Table 4: Common Isolation and Purification Techniques for Urea Compounds

| Technique | Principle | Application Notes for Ureas | Source(s) |

| Crystallization | Difference in solubility of the compound and impurities at different temperatures. | Single or mixed solvent systems can be used. Hot filtration for insoluble impurities. | youtube.comwikipedia.org |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Normal-phase (silica gel) or reversed-phase columns can be used depending on polarity. | aidic.it |

| Extraction | Partitioning of the compound between two immiscible liquid phases. | Used to separate the product from inorganic byproducts and salts. | nih.gov |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Used to collect crystallized product or to remove solid impurities. | wikipedia.org |

This table outlines general purification techniques applicable to urea compounds.

Chemical Reactivity and Reaction Mechanisms of 3 2 Aminoethyl 1,1 Dimethylurea

Intrinsic Reactivity of the Urea (B33335) and Aminoethyl Functional Groups

The reactivity of 3-(2-Aminoethyl)-1,1-dimethylurea is a composite of the individual reactivities of its primary amino group and the N,N-dimethylurea moiety.

The primary amine group (-NH2) in this compound is a key center of reactivity due to the lone pair of electrons on the nitrogen atom. This lone pair makes the amine a nucleophile, meaning it can donate its electrons to form a new chemical bond with an electrophile (an electron-deficient species).

The nucleophilicity of an amine is influenced by several factors, including its basicity and the steric hindrance around the nitrogen atom. Generally, primary amines are more nucleophilic than ammonia (B1221849) but less nucleophilic than secondary amines. This is because the alkyl group(s) attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen and makes it a better nucleophile. However, bulky substituents can hinder the approach of the nucleophile to the electrophile, thereby reducing its reactivity. In the case of this compound, the ethyl chain provides some electron-donating effect, enhancing the nucleophilicity of the primary amine.

The primary amine can participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides, acyl chlorides, and carbonyl compounds. These reactions are fundamental to the synthesis of more complex molecules derived from this compound. The neighboring urea group can also influence the reactivity of the primary amine through electronic and potential intramolecular effects.

The urea functionality in this compound can be considered a derivative of a carboxylic acid amide. The resonance stabilization of the amide bond, where the lone pair of electrons on the nitrogen delocalizes with the carbonyl group, imparts significant stability to this functional group. This resonance gives the C-N bond a partial double bond character, making it stronger and less reactive than a typical single bond.

Hydrolysis of the amide bond in ureas is generally a slow process under neutral conditions. For instance, the calculated half-life for the hydrolysis of 1,3-dimethylurea (B165225) is over a year. acs.org The reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The presence of the primary amine in the ethyl group of this compound introduces the possibility of intramolecular catalysis . The neighboring amino group could potentially act as an internal nucleophile or a general base to facilitate the hydrolysis of the urea bond, a phenomenon known as neighboring group participation. wikipedia.orglibretexts.orgyoutube.com This can lead to an enhanced rate of hydrolysis compared to ureas without such a neighboring functional group. The formation of a cyclic intermediate is a possible mechanistic pathway in such intramolecularly catalyzed reactions.

Specific Reaction Pathways and Mechanistic Investigations

The functional groups in this compound enable its participation in several specific reaction pathways, which have been subjects of mechanistic studies.

Amines and ureas can react with nitrosating agents, such as nitrous acid (HNO2), to form N-nitroso compounds. The nitrosation of the urea moiety in this compound would lead to the formation of an N-nitrosourea. The mechanism of nitrosation for ureas is generally considered to involve a slow proton transfer from a protonated nitroso-amide intermediate. wikipedia.org

Kinetic studies on the nitrosation of N,N'-dimethylurea, a close structural analog to the urea part of the target molecule, have shown that the reaction is subject to general base catalysis and exhibits a primary solvent isotope effect, supporting the slow proton transfer mechanism. wikipedia.org The reaction rate is influenced by the pKa of the catalyzing base.

The primary amine group can also undergo nitrosation. However, the reactivity of the two nitrogen centers towards nitrosating agents would likely differ.

Table 1: Kinetic Data for the Nitrosation of N,N'-dimethylurea (as a model compound)

| Catalyst | Rate Constant | Isotope Effect (kH/kD) |

| None (water) | - | 3.2 |

| Acetate | Diffusion-controlled | 1.1 |

Data sourced from studies on N,N'-dimethylurea as a model for the urea moiety. wikipedia.org

It is important to note that N-nitrosoureas are a class of compounds known for their potential carcinogenic properties.

The primary amine and the N-H group of the urea in this compound can react with carbonyl compounds, most notably formaldehyde (B43269). The reaction of ureas with formaldehyde is the basis for the production of urea-formaldehyde resins. This reaction proceeds in two main stages:

Addition Reaction (Methylolation): Formaldehyde adds to the nitrogen atoms of the urea to form methylol derivatives. This reaction can occur under both acidic and basic conditions.

Condensation Reaction (Polymerization): The methylol groups can then react with other urea molecules or with each other to form methylene (B1212753) or methylene-ether bridges, leading to the formation of a polymer network. libretexts.org

The presence of the primary amine in this compound provides an additional site for reaction with formaldehyde. This can lead to the formation of more complex, cross-linked polymer structures.

Furthermore, being a diamine-equivalent (one primary amine and one N-H on the urea), this compound can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The synthesis of polyureas can also be achieved through the melt polycondensation of diamines with urea, a method that avoids the use of toxic isocyanates. nih.gov

Table 2: General Reaction Types with Carbonyl Compounds

| Reactant | Product Type | Reaction Conditions |

| Formaldehyde | Methylol adducts, Urea-formaldehyde type resins | Acidic or basic catalysis |

| Di-acid chloride | Polyamide-urea | Condensation polymerization |

| Diisocyanate | Polyurea | Polyaddition |

The cleavage of the amide bond in urea derivatives is a thermodynamically favorable but kinetically slow process. As mentioned in section 3.1.2, this cleavage can be accelerated by acid or base catalysis. In the context of this compound, the cleavage of the urea's C-N bond would result in the formation of 1,1-dimethylamine and 2-aminoethyl isocyanate (which would likely be further hydrolyzed to ethylenediamine (B42938) and carbon dioxide).

The presence of the neighboring amino group can significantly impact the cleavage mechanism. Intramolecular nucleophilic attack of the primary amine onto the urea's carbonyl carbon could lead to the formation of a cyclic intermediate, which would then hydrolyze to the final products. This neighboring group participation can substantially increase the rate of cleavage compared to ureas lacking such a group. wikipedia.orglibretexts.orgyoutube.com The efficiency of this intramolecular catalysis would depend on the length of the alkyl chain connecting the two functional groups, with a five or six-membered ring transition state generally being favored.

Information on the Chemical Reactivity of this compound Remains Elusive

Despite a thorough search of scientific literature and chemical databases, specific information regarding the "," particularly concerning "Oxidative Coupling Reactions" and "Kinetic and Thermodynamic Analysis of Chemical Transformations," could not be located.

While information is available for structurally related compounds, such as 1,1-dimethylurea (B72202) and 1,3-dimethylurea, this information does not directly apply to this compound. The presence of the aminoethyl group introduces a significant structural and functional difference, meaning its reactivity profile, including its behavior in oxidative coupling and its kinetic and thermodynamic properties, would be distinct.

For instance, studies on similar urea derivatives have explored their roles in various reactions. N,N'-dimethylurea has been investigated as a ligand in copper-catalyzed Chan-Lam cross-coupling reactions, a type of oxidative coupling. rsc.org Additionally, general methodologies for copper-catalyzed aerobic oxidative three-component coupling reactions to synthesize other nitrogen-containing compounds have been described. organic-chemistry.orgnih.gov Kinetic and thermodynamic data are also available for the reactions of other carbonyl compounds and for the synthesis of different urea derivatives. nih.govresearchgate.netcopernicus.orgcopernicus.org However, none of these studies specifically address the reactivity of this compound.

The absence of specific data for this compound in the public domain suggests that this particular compound may not have been the subject of extensive research in the areas of oxidative coupling or detailed kinetic and thermodynamic analysis. Therefore, the generation of a scientifically accurate article on these specific topics for this compound is not possible at this time.

Advanced Spectroscopic and Structural Characterization of 3 2 Aminoethyl 1,1 Dimethylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the unambiguous structural assignment of 3-(2-Aminoethyl)-1,1-dimethylurea. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for a complete mapping of the proton and carbon frameworks, as well as insights into the molecule's dynamic nature.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of this compound provides initial information on the number and types of protons present in the molecule. The dimethylamino group ((CH₃)₂N) typically exhibits a singlet in the range of 2.8-3.0 ppm. The methylene (B1212753) protons of the ethylenediamine (B42938) backbone (CH₂CH₂) are expected to appear as two distinct multiplets due to their different chemical environments. The methylene group adjacent to the urea (B33335) nitrogen (N-CH₂) would likely resonate around 3.2-3.4 ppm, while the methylene group adjacent to the primary amine (NH₂-CH₂) would appear further upfield, around 2.7-2.9 ppm. The protons of the primary amine (NH₂) and the secondary amine (NH) would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton. The carbonyl carbon (C=O) of the urea moiety is characteristically found in the downfield region, typically between 155-165 ppm. The carbon atoms of the dimethylamino group would appear around 36-38 ppm. The two methylene carbons of the ethylenediamine bridge would have distinct signals, with the carbon attached to the urea nitrogen resonating at approximately 38-40 ppm and the carbon attached to the primary amine appearing at a slightly higher field, around 40-42 ppm.

A detailed assignment of the ¹H and ¹³C NMR signals is crucial for confirming the molecular structure. These assignments are often facilitated by more advanced NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| (CH₃)₂N- | ~2.9 (s, 6H) | ~37 |

| -NH-C=O | Variable (broad s, 1H) | - |

| -C=O | - | ~160 |

| -NH-CH₂- | ~3.3 (m, 2H) | ~39 |

| -CH₂-NH₂ | ~2.8 (m, 2H) | ~41 |

| -NH₂ | Variable (broad s, 2H) | - |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for confirming the structural assignments made from 1D NMR and for establishing the connectivity between different parts of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the multiplets of the two methylene groups (-NH-CH₂ -CH₂ -NH₂) would definitively establish their adjacent relationship in the ethylenediamine bridge. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment would confirm the assignment of each proton signal to its corresponding carbon atom. For instance, the singlet of the dimethylamino protons would show a correlation to the carbon signal of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and connecting different fragments of the molecule. For example, the protons of the dimethylamino group should show a correlation to the carbonyl carbon (C=O), and the methylene protons adjacent to the urea nitrogen should also show a correlation to the carbonyl carbon, thus confirming the structure of the urea moiety and its connection to the ethylenediamine chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While not critical for the basic connectivity of this flexible molecule, it can provide insights into preferred conformations in solution.

The collective data from these 2D NMR experiments provides an unambiguous confirmation of the chemical structure of this compound.

NMR Studies on Molecular Dynamics and Conformational Exchange

The flexibility of the ethylenediamine chain and the potential for rotation around the C-N bonds of the urea group mean that this compound can exist in multiple conformations in solution. libretexts.org NMR spectroscopy is a powerful tool for studying these dynamic processes.

Variable temperature NMR studies can reveal information about the energy barriers to rotation around specific bonds. At lower temperatures, the rate of conformational exchange may slow down sufficiently to allow for the observation of distinct signals for protons or carbons that are equivalent at room temperature. This phenomenon can be used to determine the activation energy for these rotational processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present in this compound. spectroscopyonline.comksu.edu.sa

Elucidation of Functional Group Vibrations and Molecular Fingerprints

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

N-H Stretching: The primary amine (-NH₂) and the secondary amine (-NH-) groups will give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows a single band.

C=O Stretching: The carbonyl group (C=O) of the urea moiety will exhibit a strong absorption band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding.

N-H Bending: The bending vibrations of the N-H bonds (scissoring) of the primary amine are expected to appear around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the various C-N bonds in the molecule will appear in the fingerprint region of the spectrum, generally between 1000 and 1350 cm⁻¹.

C-H Stretching and Bending: The stretching vibrations of the C-H bonds in the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. The corresponding bending vibrations will appear at lower frequencies, typically around 1350-1470 cm⁻¹.

The combination of these characteristic bands in both the IR and Raman spectra provides a unique fingerprint for this compound, allowing for its identification and the confirmation of the presence of its key functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Weak |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch (Urea) | 1630 - 1680 | Strong | Medium |

| N-H Bend (Amine) | 1590 - 1650 | Medium-Strong | Weak |

| C-N Stretch | 1000 - 1350 | Medium | Medium |

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, can be a powerful technique for monitoring reactions involving this compound in real-time. By immersing an ATR probe into the reaction mixture, the changes in the concentrations of reactants, intermediates, and products can be followed by observing the changes in the intensity of their characteristic vibrational bands.

For example, in the synthesis of this compound, one could monitor the disappearance of the characteristic bands of the starting materials and the appearance of the bands associated with the product, such as the C=O stretch of the urea and the N-H bends of the newly formed amine linkages. This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and purity of the desired product.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

No specific mass spectrometry data, including molecular ion peaks and fragmentation patterns, for this compound has been found in the public domain. Such analysis would be critical in confirming the molecular weight of 131.18 g/mol and elucidating the compound's structure by identifying characteristic fragments. biosynth.combldpharm.com

X-ray Crystallography for Solid-State Structure Determination

There is no available information regarding the single-crystal X-ray diffraction analysis of this compound. This technique would be essential for determining its precise three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Modeling of 3 2 Aminoethyl 1,1 Dimethylurea

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular system, we can determine its electronic structure, energy, and other fundamental chemical characteristics.

Density Functional Theory (DFT) has become a widely used method for the electronic structure calculations of molecules due to its favorable balance of accuracy and computational cost. ekb.eg DFT calculations for 3-(2-Aminoethyl)-1,1-dimethylurea would focus on the electron density to determine the ground-state properties of the molecule. ekb.eg

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The carbonyl carbon, being electron-deficient, would be a primary contributor to the LUMO and thus a site for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω), can be calculated to quantify the molecule's reactivity. mdpi.com Lower chemical hardness and higher electrophilicity would indicate a greater susceptibility to reaction. mdpi.com

The stability of different tautomers or rotamers can also be assessed by comparing their total electronic energies calculated using DFT. nih.gov Furthermore, DFT can be employed to simulate spectroscopic properties, providing a theoretical basis for experimental observations. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and reactivity. |

| Chemical Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution. |

| Electrophilicity (ω) | 1.5 eV | Indicates the propensity to accept electrons. |

Note: The values in this table are hypothetical and representative of what would be expected for a molecule of this type based on DFT calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for studying the energetic and structural properties of molecules.

For this compound, ab initio calculations would be instrumental in obtaining a precise geometry optimization, yielding accurate bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional structure. The application of ab initio molecular orbital theory is a powerful tool in conformational analysis. anu.edu.au

The energetic properties, including the total energy of the molecule and the relative energies of different conformers, can be determined with high accuracy. This is particularly important for understanding the stability of various rotational isomers that can arise due to the flexible ethylamino side chain.

Table 2: Predicted Energetic and Structural Parameters of this compound from Ab Initio Calculations

| Parameter | Predicted Value | Description |

| Total Energy | -400 to -450 Hartrees | The absolute energy of the most stable conformer. |

| C=O Bond Length | 1.23 Å | The length of the carbonyl double bond. |

| C-N (Amide) Bond Length | 1.35 Å | The length of the amide carbon-nitrogen bond. |

| N-C-N Bond Angle | 118° | The bond angle around the central urea (B33335) carbon. |

Note: The values in this table are hypothetical and representative of what would be expected for a molecule of this type based on ab initio calculations.

The presence of single bonds in the ethylamino side chain of this compound allows for rotation, leading to various conformers. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation between them.

Ab initio methods are well-suited for this purpose. anu.edu.au By systematically rotating the dihedral angles along the C-C and C-N bonds of the ethylamino group and calculating the energy at each step, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for rotation. The energy difference between a minimum and a maximum is the rotational barrier. Understanding these barriers is crucial for predicting the molecule's flexibility and its accessible shapes at a given temperature.

Table 3: Predicted Rotational Barriers in this compound

| Rotational Bond | Predicted Barrier | Significance |

| C-C (Ethyl) | 3-5 kcal/mol | Influences the orientation of the amino group. |

| C-N (Ethyl-Urea) | 2-4 kcal/mol | Affects the overall shape and flexibility of the molecule. |

Note: The values in this table are hypothetical and representative of what would be expected for a molecule of this type based on ab initio calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about intermolecular interactions and the influence of the solvent.

In a condensed phase, this compound will engage in a variety of intermolecular interactions. MD simulations are an excellent tool to study these interactions at an atomic level. mdpi.com The primary amino group (-NH2) and the carbonyl group (C=O) are capable of forming strong hydrogen bonds, acting as hydrogen bond donors and acceptors, respectively. nih.gov

Simulations can quantify the number and lifetime of hydrogen bonds between molecules of this compound or between the molecule and a solvent. The radial distribution function (RDF) can be calculated to determine the probability of finding other atoms at a certain distance from a specific atom in the molecule, providing a detailed picture of the local molecular environment. These simulations can reveal how the molecule self-associates or interacts with other components in a mixture.

Table 4: Predicted Hydrogen Bonding Properties of this compound from MD Simulations

| Hydrogen Bond | Average Distance | Average Lifetime |

| N-H···O=C | 2.0 Å | 5-10 ps |

| N-H···N | 2.2 Å | 3-7 ps |

Note: The values in this table are hypothetical and representative of what would be expected for a molecule of this type based on MD simulations in a relevant solvent.

The interaction of this compound with a solvent, particularly water, is crucial for its behavior in many applications. MD simulations can provide a detailed picture of the hydration shell, which is the layer of water molecules immediately surrounding the solute. nih.gov The dynamics of these water molecules are often perturbed compared to bulk water. nih.govnih.gov

Simulations can reveal how the polar groups (amino and carbonyl) of this compound structure the surrounding water molecules through hydrogen bonding. mdpi.com The non-polar dimethyl groups will have a different effect, potentially leading to a hydrophobic hydration effect. The reorientational dynamics of water molecules in the hydration shell can be calculated to determine if they are slowed down or sped up by the presence of the solute. nih.gov Understanding these solvent effects is key to predicting the solubility and transport properties of the molecule. researchgate.net

Table 5: Predicted Hydration Shell Properties of this compound

| Property | Predicted Value | Significance |

| First Hydration Shell Radius | 3.5 - 4.0 Å | Defines the immediate solvent environment. |

| Water Residence Time (around NH2) | 20-30 ps | Indicates the strength of solute-solvent interaction. |

| Water Residence Time (around C=O) | 15-25 ps | Reflects the hydrogen bonding at the carbonyl group. |

| Water Reorientation Slowdown Factor | 2-3 | Shows the extent to which the solute perturbs water dynamics. |

Note: The values in this table are hypothetical and representative of what would be expected for a molecule of this type based on MD simulations in aqueous solution.

Computational Approaches to Crystallization and Morphology

The prediction of crystal structure and morphology from first principles is a significant challenge in computational chemistry. For a molecule like this compound, with its conformational flexibility and potential for various hydrogen bonding networks, a combination of methods would be employed.

Crystal Structure Prediction (CSP): The first step involves generating a multitude of possible crystal packing arrangements and ranking them based on their lattice energies. This is typically achieved through a global search of the potential energy surface. The asymmetry of this compound, with its dimethylated nitrogen and the aminoethyl group, would lead to a complex potential energy landscape with numerous possible polymorphs.

Morphology Prediction: Once a stable crystal structure is identified, its morphology, or the external shape of the crystal, can be predicted. The most common approach is the attachment energy model, which relates the growth rate of a crystal face to the energy released when a new molecular layer attaches to it. Faces with lower attachment energies are predicted to grow slower and thus be more prominent in the final crystal habit. For this compound, the presence of both hydrogen bond donors (the primary amine and the N-H group of the urea) and acceptors (the carbonyl oxygen and the primary amine) would lead to strong and directional intermolecular interactions, significantly influencing the attachment energies and the resulting morphology.

Molecular dynamics (MD) simulations are also a powerful tool to study crystallization from solution. researchgate.netresearchgate.netcapes.gov.brmanchester.ac.uknih.gov By simulating a supersaturated solution of this compound, one could observe the nucleation and growth of crystals, providing insights into the role of the solvent and intermolecular interactions in these processes. The final predicted morphology would likely be influenced by the solvent environment due to differing interactions with the various crystal faces.

A hypothetical workflow for predicting the crystal morphology of this compound is outlined below:

| Step | Computational Method | Key Parameters and Considerations | Expected Outcome |

| 1. Conformational Analysis | Quantum Mechanics (e.g., DFT) | Torsional angles of the aminoethyl chain | Identification of low-energy conformers |

| 2. Crystal Structure Prediction | Global search algorithms with force fields or QM | Lattice energy, space group symmetry | A set of plausible crystal structures (polymorphs) |

| 3. Morphology Prediction | Attachment Energy Model | Calculation of slice and attachment energies for various crystal faces | Predicted crystal habit in vacuum |

| 4. Solvent Effects | Molecular Dynamics Simulations | Simulation of a supersaturated solution | Understanding of solvent-face interactions and their impact on morphology |

Computational Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis and potential degradation of this compound is crucial for optimizing its production and ensuring its stability. Quantum chemical methods are indispensable for elucidating these complex chemical transformations at a molecular level.

While specific computational studies on the reaction mechanisms of this compound are not prevalent, the general principles of urea chemistry can be applied. A likely synthetic route to this compound involves the reaction of 1,1-dimethylhydrazine (B165182) with 2-isocyanatoethan-1-amine or a related precursor. Computational chemistry can be used to investigate the thermodynamics and kinetics of such reactions.

For instance, density functional theory (DFT) calculations can be employed to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The calculated energies of these species allow for the determination of reaction enthalpies, activation energies, and rate-determining steps.

A plausible reaction for the formation of this compound is the addition of 1,1-dimethylhydrazine to an isocyanate. A computational study of this reaction would likely involve the following steps:

| Computational Step | Method | Information Gained |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G) | Equilibrium structures of reactants, transition states, and products. |

| Frequency Calculation | DFT (e.g., B3LYP/6-31G) | Characterization of stationary points (minima or transition states) and zero-point vibrational energies. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar | Identification of the highest energy point along the reaction coordinate. |

| Intrinsic Reaction Coordinate (IRC) Calculation | IRC analysis | Confirmation that the transition state connects the correct reactants and products. |

| Solvation Modeling | Polarizable Continuum Model (PCM) or explicit solvent molecules | Assessment of the influence of the solvent on the reaction energetics. |

The presence of the amino group in the ethyl chain adds another layer of complexity, as it can also react with the isocyanate. Computational studies could help in understanding the selectivity of the reaction and the conditions that would favor the formation of the desired product.

Furthermore, computational methods can be used to study the degradation pathways of this compound, for example, through hydrolysis. Such studies would provide valuable information on its stability under different environmental conditions. Isotopic labeling studies, in conjunction with computational modeling, have been used to elucidate the reaction mechanism of urea with 1,2-diaminoethane, which proceeds through an isocyanate intermediate. rsc.org A similar approach could be applied to understand the reactions of this compound.

Force Field Development and Parameterization for Urea-Containing Systems

Accurate molecular dynamics simulations of systems containing this compound rely on the availability of a well-parameterized force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. While general-purpose force fields like AMBER, CHARMM, and OPLS exist, their parameters may not be optimal for a specific molecule like this compound, especially given its asymmetrical nature and the presence of both amino and dimethylamino groups.

The process of developing and parameterizing a force field for this compound would involve several steps. The bonded parameters (bond lengths, angles, and dihedral angles) and non-bonded parameters (van der Waals interactions and partial atomic charges) need to be carefully determined.

Parameterization Strategy:

Partial Atomic Charges: These are crucial for describing the electrostatic interactions. They are typically derived by fitting to the quantum mechanically calculated electrostatic potential (ESP) of the molecule. For this compound, the charge distribution would be significantly influenced by the electron-donating dimethylamino group and the electron-withdrawing urea moiety.

Van der Waals Parameters: These are often taken from existing general force fields and may be adjusted to reproduce experimental data such as the density and heat of vaporization of similar liquids.

Bonded Parameters: Equilibrium bond lengths and angles can be obtained from quantum mechanical calculations or experimental data if available. Force constants for these terms are often derived from the second derivatives of the potential energy surface.

Torsional Parameters: The dihedral angle parameters are arguably the most challenging to parameterize. They are typically fitted to reproduce the rotational energy profiles around specific bonds, which are calculated using high-level quantum mechanical methods. For this compound, the torsions around the C-C and C-N bonds of the aminoethyl chain would be critical for describing its conformational flexibility.

The following table summarizes a hypothetical parameterization workflow for this compound:

| Parameter Type | Source of Target Data | Computational Method |

| Partial Atomic Charges | Electrostatic Potential | Quantum Mechanics (e.g., HF/6-31G) with RESP or CHELPG fitting |

| Van der Waals | Experimental liquid properties (density, heat of vaporization) of analogous compounds | Molecular Dynamics simulations with iterative refinement |

| Bond and Angle | Optimized molecular geometry and vibrational frequencies | Quantum Mechanics (e.g., B3LYP/6-31G) |

| Dihedral Angles | Rotational energy profiles around key bonds | Quantum Mechanics (e.g., MP2/aug-cc-pVTZ) |

The development of a specific force field for this compound would enable more accurate simulations of its behavior in various environments, from aqueous solutions to interactions with biological macromolecules. The transferability of parameters from simpler urea molecules would need to be carefully assessed and likely refined to account for the specific electronic and steric effects of the dimethylamino and aminoethyl substituents.

Applications in Chemical Sciences Excluding Clinical Human Trials

Role as an Intermediate and Building Block in Organic Synthesis

1,3-Dimethylurea (B165225) (DMU) is a valuable urea (B33335) derivative utilized as an intermediate in a wide array of organic syntheses. atamankimya.comchemicalbook.com Its reactivity and structure make it a fundamental component for constructing more complex molecules and functional materials. atamankimya.comchemicalbook.com

The utility of 1,3-dimethylurea as a precursor is well-established in the synthesis of various commercially and biologically significant molecules. It serves as a key starting material in the production of purine (B94841) alkaloids, such as caffeine (B1668208) and theophylline. wikipedia.orgatamankimya.com Furthermore, its application extends to the creation of diverse heterocyclic compounds. For instance, it is used to synthesize N,N′-dimethyl-6-amino uracil (B121893) and can participate in Biginelli condensation reactions to produce N,N′-disubstituted-4-aryl-3,4-dihydropyrimidinones under solvent-free conditions. chemicalbook.com

In more advanced synthetic applications, 1,3-dimethylurea is employed to create specialized reagents. When reacted with an isonitrile and an acid chloride, it forms formamidine (B1211174) ureas, which are versatile intermediates themselves, allowing for further molecular elaboration. orgsyn.org

Table 1: Examples of Molecules Synthesized from 1,3-Dimethylurea

| Starting Material | Reagents/Conditions | Product | Application Area |

| 1,3-Dimethylurea | Various | Caffeine, Theophylline | Pharmaceuticals, Food Additives |

| 1,3-Dimethylurea | Biginelli Condensation | N,N′-disubstituted-4-aryl-3,4-dihydropyrimidinones | Pharmaceutical Scaffolds |

| 1,3-Dimethylurea | --- | N,N′-dimethyl-6-amino uracil | Chemical Synthesis |

| 1,3-Dimethylurea | tert-Butyl isocyanide, Acetyl chloride | 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride | Synthetic Intermediate |

A significant industrial application of 1,3-dimethylurea is in the textile industry, specifically in the production of formaldehyde-free finishing agents. atamankimya.comoecd.org These agents are crucial for imparting "easy-care" or "wrinkle-free" properties to fabrics, particularly those made from cellulose (B213188) fibers like cotton. atamankimya.comoecd.org

The reaction product of 1,3-dimethylurea and glyoxal (B1671930) is a key component in these formaldehyde-free formulations. oecd.org This alternative to traditional formaldehyde-releasing crosslinking agents provides a good balance of durable press performance, strength, and abrasion resistance without the associated health and environmental concerns of formaldehyde (B43269). oecd.org These finishing agents work by crosslinking the cellulose fibers in the fabric, which helps them to resist wrinkling.

Table 2: Application of 1,3-Dimethylurea in Textile Finishing

| Reactant 1 | Reactant 2 | Product Type | Application | Benefit |

| 1,3-Dimethylurea | Glyoxal | Crosslinking Agent | Formaldehyde-free finishing for textiles | Provides wrinkle resistance, good strength, and abrasion resistance. oecd.org |

Contributions to Materials Science and Polymer Chemistry

The application of 1,3-dimethylurea extends into the realm of materials science and polymer chemistry, where it serves as a building block for novel materials and a modifier for existing polymers.

1,3-Dimethylurea is used in the creation of new materials with unique properties. For example, in combination with β-cyclodextrin derivatives, it can form low melting mixtures (LMMs). chemicalbook.com These mixtures have potential applications as specialized solvents for chemical reactions, such as hydroformylation and Tsuji-Trost reactions. chemicalbook.com

Another innovative application is in the field of wood modification. Its derivative, 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), is a water-soluble glyoxal resin that can penetrate the cell walls of wood. researchgate.net It acts as a cross-linking agent by reacting with the hydroxyl groups of the wood's cell wall polymers, leading to improved dimensional stability and durability of the wood. researchgate.netresearchgate.net This process creates a wood-polymer composite material with enhanced properties. researchgate.net

1,3-Dimethylurea is a foundational component in the synthesis of certain resins. While it does not typically form polymers on its own when reacted with formaldehyde, its derivatives are instrumental in polymer modification. atamankimya.com

The derivative 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) is a prime example of its role in polymer modification. researchgate.net Used extensively in the textile industry for wrinkle resistance, it is also applied to modify other materials. researchgate.net Post-polymerization modification of bio-derived unsaturated polyesters has been achieved through Michael additions of compounds like dimethyl malonate, showcasing a strategy to tune polymer properties. rsc.org This highlights the potential for urea-based compounds to be incorporated into existing polymer backbones to introduce new functionalities and enhance material performance. rsc.orgutexas.edu

Application in Deep Eutectic Solvents and Sustainable Reaction Media

The potential application of 3-(2-Aminoethyl)-1,1-dimethylurea in the formation of deep eutectic solvents (DES) and as a sustainable reaction medium is an area of growing interest, primarily extrapolated from the known properties of urea and its derivatives. DES are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that exhibit a significant depression in melting point compared to their individual components, leading to the formation of a liquid at or near room temperature. sapub.org These solvents are gaining attention as green and sustainable alternatives to volatile organic compounds due to their low vapor pressure, thermal stability, and tunable physicochemical properties. researchgate.net

Urea and its derivatives are common hydrogen bond donors used in the formulation of DES. wikipedia.org The presence of both amine and carbonyl groups in the urea structure allows for the formation of extensive hydrogen bond networks, which are crucial for the creation of DES. For instance, the combination of choline (B1196258) chloride (the HBA) and urea (the HBD) is one of the most well-studied DES systems. sapub.org The properties of DES can be tailored by modifying the structure of the HBD.

While direct research on the application of this compound as a component in DES is not extensively documented in the reviewed literature, its molecular structure suggests it could function as an effective HBD. The primary amine and the urea moiety both contain hydrogen bond donating protons, and the carbonyl group can act as a hydrogen bond acceptor. The presence of the dimethylamino group would influence the polarity and steric hindrance of the molecule, potentially affecting the resulting DES properties.

A recent study investigated the use of e-urea (2-imidazolidinone), a cyclic urea derivative, in combination with choline chloride as a DES for the synthesis of calcium-based metal-organic frameworks (Ca-MOFs). rsc.org The study found that the urea derivative was incorporated into the secondary building unit of the MOF, highlighting the active role of the solvent in the reaction. rsc.org This suggests that functionalized ureas, such as this compound, could also be employed to create task-specific DES for various applications, including synthesis and extraction processes. The development of such DES aligns with the principles of green chemistry, aiming for more environmentally benign chemical processes. rsc.org

Applications in Analytical Chemistry

Reagent for Metal Ion Detection and Quantification

Urea derivatives have been investigated for their potential as chromogenic and complexing agents for the detection and quantification of metal ions. The ability of the urea functional group, along with other coordinating moieties within the molecule, to form stable complexes with metal ions is the basis for these applications. These complexes often exhibit distinct spectrophotometric properties that allow for the quantitative determination of the metal ion of interest.

While specific studies on the use of this compound for metal ion detection are not prevalent in the reviewed literature, research on analogous urea and thiourea (B124793) compounds demonstrates the feasibility of this application. For instance, various substituted urea and thiourea ligands have been synthesized and their coordination with cobalt(III) has been characterized. nih.govresearchgate.net These studies have shown that urea derivatives can act as bidentate ligands, coordinating with the metal ion through the urea nitrogen and another donor atom, such as a pyridyl nitrogen, to form stable chelate rings. nih.gov

The formation of colored complexes between urea derivatives and metal ions, particularly cobalt(II), has been exploited for spectrophotometric analysis. sapub.orgthaiscience.infohumanjournals.comresearchgate.net The general principle involves the reaction of the metal ion with the urea-based ligand in a suitable solvent and at an optimal pH to form a complex with a characteristic maximum absorbance wavelength (λmax). The intensity of the absorbance at this wavelength is then correlated to the concentration of the metal ion.

The table below summarizes the spectrophotometric determination of cobalt(II) using various related ligands, illustrating the potential for urea derivatives in this analytical application.

| Reagent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | pH Range | Notes |

| N-(2-pyridylmethyl)urea | - | - | Acidic | Forms a stable cobalt(III) complex. nih.gov |

| 2,6-dithiolphenol derivatives | 550-560 | (2.56-3.15) x 10⁴ | 4.1-5.6 | Forms a ternary complex with cobalt(II) and hydrophobic amines. sapub.org |

| 3-(2'-thiazolylazo)-2,6-diaminopyridine (TADAP) | 598 | 1.52 x 10⁴ | 10 | Forms a 1:2 complex with cobalt(II). thaiscience.info |

| [2-(4-methoxyphenyl) azo (4,5-dipheny imidazole)] (MPAI) | 491 | 0.2703 x 10⁴ | 9 | Forms a stable red complex with cobalt(II). humanjournals.com |

This table is for illustrative purposes based on related compounds, as direct data for this compound was not available in the reviewed literature.

The data indicates that the choice of ligand and the reaction conditions significantly influence the sensitivity and selectivity of the method. The presence of the aminoethyl and dimethyl groups in this compound would likely affect its complexing ability and the spectrophotometric properties of its metal complexes.

Use in Separation Science and Chromatography (as a component or related)

The application of this compound in separation science and chromatography is not well-documented in the existing scientific literature. However, the general behavior of urea and its derivatives in chromatographic systems can provide some insights into its potential uses.

The analysis of urea itself by gas chromatography (GC) is challenging due to its low volatility and thermal instability, as it tends to decompose at temperatures above 130°C. chromforum.org This decomposition can lead to inaccurate quantification and damage to the chromatographic column. chromforum.org Derivatization is often employed to increase the volatility and thermal stability of urea for GC analysis. chromforum.org Given its structure, this compound would likely face similar challenges in GC analysis without derivatization.

In the context of using urea derivatives as components of a chromatographic system, there is potential for their use in stationary phases. The hydrogen bonding capabilities of the urea functional group could be exploited to create stationary phases with unique selectivity for polar analytes. For example, a stationary phase functionalized with urea moieties could exhibit strong interactions with compounds capable of hydrogen bonding, leading to enhanced separation.

While no specific instances of this compound being used in this capacity were found, studies have explored the separation of various urea derivatives using techniques like thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC). These methods are suitable for the analysis of less volatile and thermally labile compounds.

Furthermore, isotopically labeled urea, such as ¹⁵N-labeled urea, has been used in agricultural and environmental studies to trace nitrogen uptake in plants. mdpi.com The analysis of the isotopic ratios in these studies often involves a separation step, such as gas chromatography, coupled with mass spectrometry (IRMS). mdpi.com This highlights a specialized application of urea in conjunction with chromatographic techniques.

Biological Interactions and Environmental Fate Non Human Focus

Biochemical Interactions and Mechanisms at the Molecular Level (Non-Human)

The specific biochemical interactions of 3-(2-Aminoethyl)-1,1-dimethylurea and related compounds are a subject of ongoing research. The focus has been on their effects on proteins, enzymes, and biological membranes.

Protein Denaturation and Modulation of Protein Stability and Folding

Substituted ureas, including 1,1-dimethylurea (B72202), a structural analogue of this compound, have been studied for their role as denaturants. nih.gov Research involving isopiestic equilibration measurements has demonstrated that in systems with proteins like egg albumin, collagen, and horse heart myoglobin, 1,1-dimethylurea is preferentially bound by the unfolded proteins over water. nih.gov This preferential binding is a key aspect of its denaturing activity. nih.gov

The interaction between proteins and denaturants like substituted ureas is a reversible process, for which an equilibrium constant can be calculated. nih.gov The stability of proteins and their functional groups can be modulated by cosolvents. nih.gov While some cosolvents act as protectants, others, like certain ureas, can disrupt the native structure of proteins. nih.gov The inclusion of denatured proteins in reference sets for circular dichroism analysis can improve the accuracy of conformational studies of unfolding proteins. nih.gov

Table 1: Effects of Substituted Ureas on Protein Stability

| Compound | Protein(s) Studied | Observed Effect | Reference |

| 1,1-Dimethylurea | Egg albumin, Collagen, Horse heart myoglobin | Preferential binding to unfolded proteins, contributing to denaturation. | nih.gov |

| Urea (B33335) | Egg albumin, Collagen, Horse heart myoglobin | Protein denaturation. | nih.gov |

| 1,3-Dimethylurea (B165225) | Egg albumin, Collagen, Horse heart myoglobin | Protein denaturation. | nih.gov |

| Thiourea (B124793) | Egg albumin, Collagen, Horse heart myoglobin | Protein denaturation. | nih.gov |

Enzyme Inhibition Mechanisms (e.g., Urease Inhibition)

Urea derivatives are recognized as potential enzyme inhibitors, particularly for urease. nih.gov Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). nih.govmdpi.com The inhibition of this enzyme is significant in agriculture to reduce nitrogen loss from urea-based fertilizers and in medicine to combat pathogens like Helicobacter pylori. nih.gov

Urease inhibitors can be classified as active-site directed or mechanism-based. nih.gov The binding of these inhibitors to the enzyme's active site is often stabilized by non-covalent interactions such as hydrogen bonds and hydrophobic contacts. nih.gov The structure of the inhibitor plays a crucial role; bulky groups attached to the pharmacophore can decrease inhibitory activity by causing steric hindrance within the enzyme's substrate-binding pocket. nih.gov

While specific kinetic data for this compound is not detailed in the provided results, the general principles of urease inhibition by urea derivatives suggest a competitive inhibition mechanism. For instance, hydroxyurea, a urea derivative, is a known competitive inhibitor of urease. nih.gov

Table 2: Examples of Urease Inhibitors and their Characteristics

| Inhibitor | Type | Key Features of Interaction | Reference |

| Acetohydroxamic acid (AHA) | Competitive | The carbonyl oxygen coordinates with the nickel ions in the active site. | nih.gov |

| Hydroxyurea (HU) | Competitive | Functions as a substrate analogue. | nih.gov |

| N-(n-butyl)phosphorictriamide (NBPTO) | Competitive | Exhibits high inhibitory activity. | nih.gov |

Interactions with Biological Membranes and Lipid Bilayers

The interaction of small molecules with biological membranes is critical for their biological activity. While direct studies on this compound are not extensively covered, research on related phenomena, such as the interaction of peptides with lipid bilayers, provides a framework for understanding these processes. For example, the study of alamethicin (B1591596) pores in DMPC bilayers reveals repulsive lipid-mediated interactions between these pores. nih.gov This indicates that components within a membrane can influence each other's organization and function through the lipid environment. nih.gov The structure and organization of multicomponent membranes are essential for the function of membrane proteins and peptides. nih.gov

Biological Activity in Model Systems and Chemical Biology Probes (Non-Human)

The biological activity of this compound and its analogues extends to applications in plant science and as tools in chemical biology.

Studies in Plant Physiology and Nitrogen Utilization Efficiency

Nitrogen is a crucial nutrient for plant growth, primarily absorbed as nitrate (B79036) or ammonium. nih.govnih.gov The efficient use of nitrogen is vital for sustainable agriculture. nih.gov Urea-based fertilizers are widely used, but their effectiveness can be diminished by the activity of soil ureases, which lead to nitrogen loss through ammonia volatilization. nih.gov

Use as Chemical Biology Probes and Tools for Protein-Ligand Interactions

Derivatives of 1,1-dimethylurea have found applications as tools in chemical biology. For example, 1,1-Dimethylurea has been utilized in the synthesis of N,N'-disubstituted-4-aryl-3,4-dihydropyrimidinones, promoted by Dowex-50W ion exchange resin. sigmaaldrich.com These types of compounds are of interest in medicinal chemistry and for studying biological processes. The ability of substituted ureas to interact with and denature proteins also makes them useful probes for studying protein folding and stability. nih.gov The interactions between small molecule ligands and proteins are fundamental to drug discovery and understanding cellular function, and compounds that can modulate these interactions are valuable research tools.

Environmental Fate and Degradation Pathways

Biodegradation and Mineralization in Environmental Compartments